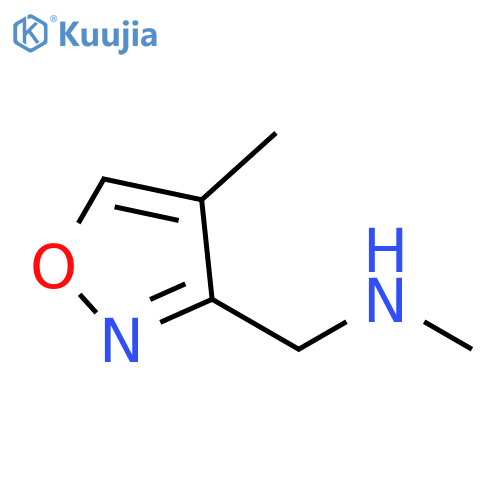

Cas no 2138262-02-7 (3-Isoxazolemethanamine, N,4-dimethyl-)

3-Isoxazolemethanamine, N,4-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 3-Isoxazolemethanamine, N,4-dimethyl-

-

- インチ: 1S/C6H10N2O/c1-5-4-9-8-6(5)3-7-2/h4,7H,3H2,1-2H3

- InChIKey: RQGIIBQIXRFLKI-UHFFFAOYSA-N

- SMILES: O1C=C(C)C(CNC)=N1

3-Isoxazolemethanamine, N,4-dimethyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-376819-0.05g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 0.05g |

$707.0 | 2025-03-16 | |

| Enamine | EN300-376819-0.25g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 0.25g |

$774.0 | 2025-03-16 | |

| Enamine | EN300-376819-1.0g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 1.0g |

$842.0 | 2025-03-16 | |

| Enamine | EN300-376819-5.0g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 5.0g |

$2443.0 | 2025-03-16 | |

| Enamine | EN300-376819-0.5g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 0.5g |

$809.0 | 2025-03-16 | |

| Enamine | EN300-376819-10.0g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 10.0g |

$3622.0 | 2025-03-16 | |

| Enamine | EN300-376819-2.5g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 2.5g |

$1650.0 | 2025-03-16 | |

| Enamine | EN300-376819-0.1g |

methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine |

2138262-02-7 | 95.0% | 0.1g |

$741.0 | 2025-03-16 |

3-Isoxazolemethanamine, N,4-dimethyl- 関連文献

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

3-Isoxazolemethanamine, N,4-dimethyl-に関する追加情報

3-Isoxazolemethanamine, N,4-dimethyl-

3-Isoxazolemethanamine, N,4-dimethyl- (CAS No. 2138262-02-7) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines an isoxazole ring with a dimethylamino group and a methyl substituent. The isoxazole moiety is a heterocyclic ring containing one oxygen and one nitrogen atom, making it a valuable building block in organic synthesis due to its ability to participate in various chemical reactions and its potential for bioactivity.

The synthesis of 3-isoxazolemethanamine, N,4-dimethyl- involves several key steps, including the formation of the isoxazole ring and subsequent functionalization. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound using catalytic systems and green chemistry principles. For instance, researchers have reported the use of transition metal catalysts to facilitate the formation of the isoxazole ring under mild conditions, significantly reducing the environmental impact of the synthesis process.

One of the most promising applications of 3-isoxazolemethanamine, N,4-dimethyl- lies in its potential as a lead compound for drug discovery. The compound's structure allows for extensive functionalization, enabling researchers to explore its activity against various biological targets. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against enzymes involved in neurodegenerative diseases such as Alzheimer's disease. Additionally, its ability to modulate ion channels has opened new avenues for the development of anti-inflammatory and analgesic agents.

In the field of agrochemistry, 3-isoxazolemethanamine, N,4-dimethyl- has shown potential as a component in herbicides and fungicides. Its ability to interact with specific molecular targets in plants and pathogens makes it a valuable candidate for developing environmentally friendly agricultural chemicals. Recent research has focused on optimizing its stability under field conditions and enhancing its bioavailability to ensure effective pest control while minimizing ecological impact.

The material science applications of 3-isoxazolemethanamine, N,4-dimethyl- are equally compelling. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate charge transport could enhance device performance. Furthermore, its thermal stability under high-temperature conditions makes it suitable for use in high-performance polymers and composites.

From a toxicological perspective, 3-isoxazolemethanamine, N,4-dimethyl- has undergone rigorous safety assessments to ensure its suitability for various applications. Studies conducted by regulatory agencies have demonstrated that the compound exhibits low toxicity at typical exposure levels, making it safe for use in pharmaceuticals and agricultural products. However, ongoing research continues to monitor its long-term effects on human health and the environment.

In conclusion, 3-isoxazolemethanamine, N,4-dimethyl- (CAS No. 2138262-02-7) is a multifaceted compound with diverse applications across multiple industries. Its unique structure and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its role as a key molecule in modern chemistry.

2138262-02-7 (3-Isoxazolemethanamine, N,4-dimethyl-) Related Products

- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)

- 130591-92-3(methyl (2R)-4-{(benzyloxy)carbonylamino}-2-hydroxybutanoate)

- 2764-19-4(3-methyl-1-phenyl-1H,4H-chromeno4,3-cpyrazol-4-one)

- 1805267-99-5(4-(Bromomethyl)-5-(difluoromethyl)-2-iodopyridine-3-carboxaldehyde)

- 419572-18-2(tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)

- 58436-29-6((E)-3-Hydroxy-4',5-dimethoxystilbene)

- 17564-73-7(2,5-Dichloro-4-methylbenzonitrile)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 1251615-61-8(N-(2,5-difluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide)

- 2228147-75-7(1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)